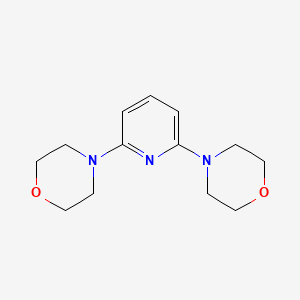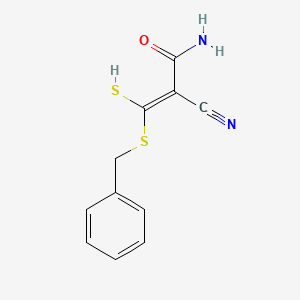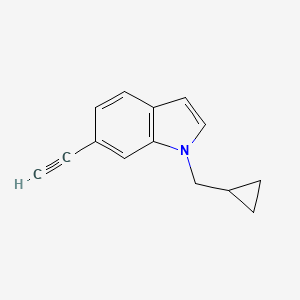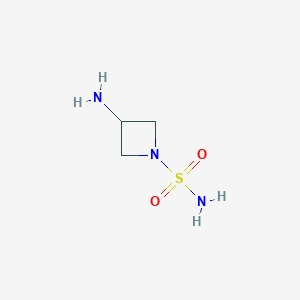
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is a complex organic compound that features a tert-butyl ester and a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl group, followed by esterification and cyclization reactions. The use of tert-butyl hydroperoxide and benzyl cyanides has been reported for the preparation of tert-butyl esters . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and solvents such as sodium hydroxide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding amine .
Applications De Recherche Scientifique
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate involves the protection and deprotection of functional groups. The tert-butoxycarbonyl group acts as a protecting group for amines, which can be selectively removed under acidic conditions . The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is unique due to its combination of a tert-butyl ester and a tert-butoxycarbonyl group, which provides distinct reactivity and stability. This makes it a valuable compound in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C24H27NO6 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-oxo-3-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-22(2,3)29-20(27)25-18-15-11-10-14-17(18)24(19(25)26,16-12-8-7-9-13-16)31-21(28)30-23(4,5)6/h7-15H,1-6H3 |
Clé InChI |
HNUZWMFRWDNHTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068847.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)

![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)



